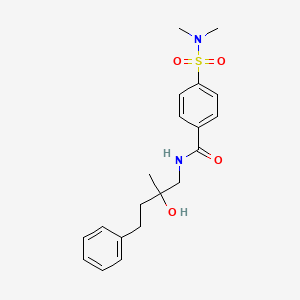
4-(dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide is a useful research compound. Its molecular formula is C20H26N2O4S and its molecular weight is 390.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(Dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound's structure includes a dimethylsulfamoyl group and a hydroxymethylphenylbutyl moiety, which contribute to its unique biological properties. The molecular formula is C13H20N2O4S, with a molecular weight of approximately 300.38 g/mol.
| Property | Value |
|---|---|
| CAS Number | 919997-48-1 |
| Molecular Formula | C13H20N2O4S |
| Molecular Weight | 300.38 g/mol |
| IUPAC Name | N-hydroxy-2-[methyl(4-phenylbutyl)sulfamoyl]acetamide |
Antioxidant Properties
Research indicates that compounds with sulfamoyl groups exhibit antioxidant properties, which can be beneficial in treating age-related diseases. For instance, studies have shown that similar compounds can scavenge free radicals, thus protecting cellular components from oxidative damage .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes. The sulfamoyl group is known to interact with the active sites of enzymes, leading to modulation of their activity. This mechanism may be particularly relevant in cancer research, where enzyme inhibition can slow tumor growth .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating potential applications in antimicrobial therapies .
Case Studies
- Antioxidant Efficacy in Cell Cultures
-
Inhibition of Tumor Growth
- In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines by interfering with key metabolic pathways. The results indicate its promise as a candidate for further development in cancer therapeutics .
-
Antimicrobial Testing
- A series of tests against common pathogens revealed that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. This finding supports further investigation into its use as an antimicrobial agent .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with target proteins, enhancing binding affinity.
- Enzyme Interaction: The sulfamoyl group may interact directly with enzyme active sites, leading to inhibition or modulation of enzymatic functions.
- Lipophilicity: The phenylbutyl chain increases lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-20(24,14-13-16-7-5-4-6-8-16)15-21-19(23)17-9-11-18(12-10-17)27(25,26)22(2)3/h4-12,24H,13-15H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWUBFYUIYYHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














